![molecular formula C8H8FNO B1340902 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 898832-40-1](/img/structure/B1340902.png)
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a fluorinated heterocyclic compound featuring a benzoxazine core substituted with a fluorine atom at the 8-position. This structure combines the aromatic stability of the benzene ring with the electron-withdrawing and steric effects of fluorine, making it a valuable scaffold in medicinal chemistry. The compound has garnered attention for its neuroprotective properties, particularly in mitigating amyloid-β (Aβ42)-induced toxicity in neuronal cells, as demonstrated in vitro using rat hippocampal brain slices . Its synthesis often involves palladium-catalyzed coupling reactions or nucleophilic substitution, with commercial availability noted at various scales (e.g., 1g: €134; 25g: €1,895) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with a fluorinated aldehyde or ketone under acidic or basic conditions. One common method is the condensation of 2-aminophenol with 8-fluorobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazine ring . Another approach involves the use of a fluorinated ketone and an appropriate amine under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple benzoxazine derivatives. This method uses a multiposition jar milling system, enabling the processing of up to 12 samples simultaneously, thus increasing the efficiency and yield of the production process .
Chemical Reactions Analysis
N-Alkylation Reactions
The secondary amine in the benzoxazine ring undergoes alkylation under reductive conditions. For example, formaldehyde and sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) and acetic acid facilitate methylation at the nitrogen atom:
Reaction | Conditions | Product | Yield | Source |
---|---|---|---|---|
8-Fluoro-3,4-dihydro-2H-benzo[b] oxazine + CH₂O + NaBH₃CN → N-methyl derivative | THF, AcOH, 70°C, overnight | 8-Fluoro-4-methyl-3,4-dihydro-2H-benzo[b] oxazine | 93% |
This reaction is analogous to the alkylation of brominated benzoxazines , demonstrating the versatility of the scaffold for functionalization.
Borane-Mediated Reductions
The dihydro-oxazine ring can participate in borane-dimethyl sulfide (BH₃·SMe₂)-mediated reductions. For example, treatment with BH₃·THF under reflux conditions reduces ketone intermediates to alcohols, though direct reduction of the parent compound requires further study .
Reaction | Conditions | Product | Yield | Source |
---|---|---|---|---|
8-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b] oxazine + BH₃·THF → Alcohol derivative | THF, reflux, 3 hours | 8-Fluoro-3-hydroxy-3,4-dihydro-2H-benzo[b] oxazine | 85% |
Vilsmeier–Haack Formylation
Electrophilic formylation at the 6-position is achieved using the Vilsmeier–Haack reagent (POCl₃/DMF), enabling further functionalization:
This reaction highlights the compound’s susceptibility to electrophilic substitution at activated aromatic positions .
Copper-Catalyzed Cross-Coupling
Bromo-substituted derivatives of 8-fluoro-3,4-dihydro-2H-benzo[b] oxazine undergo Ullmann-type coupling reactions. For example:
This method enables diversification of the aromatic ring for drug discovery applications .
Deprotection and Functionalization
Boc-protected derivatives are deprotected under acidic conditions to yield free amines for further reactions:
Reaction | Conditions | Product | Yield | Source |
---|---|---|---|---|
tert-Butyl 8-fluoro-3,4-dihydro-2H-benzo[b] oxazine-4-carboxylate → Free amine | HCl, ethanol, room temperature | 8-Fluoro-3,4-dihydro-2H-benzo[b] oxazine | 95% |
Antimicrobial and Biological Activity
Fluorinated benzoxazines exhibit enhanced antimicrobial properties due to the electron-withdrawing effect of fluorine, which stabilizes reactive intermediates . For instance:
- Antimicrobial Activity : Fluorine at the 8-position increases lipophilicity, improving membrane penetration .
- Neuroprotective Effects : Derivatives inhibit Aβ aggregation, relevant in Alzheimer’s disease research .
Key Reaction Trends
- Electronic Effects : The 8-fluoro substituent directs electrophilic substitution to the 6-position (meta to fluorine) .
- Steric Accessibility : The dihydro-oxazine ring’s conformation allows selective N-alkylation and reduction .
- Synthetic Utility : Cross-coupling and formylation reactions enable rapid diversification for medicinal chemistry .
Scientific Research Applications
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Key Benzoxazine Derivatives
Key Observations :
- Fluorine vs. Bromine : The smaller size and higher electronegativity of fluorine (vs. bromine) reduce steric hindrance and enhance binding affinity to neuronal targets .
- Hydrophobic Chains (TTZ-1/2) : The amide-linked chains at the 8-position improve membrane permeability and target engagement in enzyme inhibition assays .
Key Observations :
- Palladium Catalysis : Critical for introducing piperazine and other nitrogen-containing groups .
- NaH-Mediated Alkylation : A common strategy for functionalizing the benzoxazine core at the 8-position .
Key Observations :
- Enzyme Inhibition : TTZ-1/2’s hydrophobic chains enhance binding to Protein S-a, whereas carboxyl or amide substituents render analogues inactive .
Biological Activity
Overview
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a fluorinated compound belonging to the benzoxazine family, notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique molecular structure, characterized by the presence of a fluorine atom, enhances its biochemical interactions and therapeutic potential.
- Molecular Formula: C8H8FNO
- Molecular Weight: 153.15 g/mol
- CAS Number: 898832-40-1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This compound can modulate enzyme activities and cell signaling pathways, influencing processes such as apoptosis and cellular defense mechanisms against oxidative stress .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic activity.
- Receptor Interaction: It has shown potential as a serotonin receptor antagonist, particularly against the 5-HT3 receptor, which is implicated in various neurological disorders .
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antioxidant Effects: The compound modulates oxidative stress responses by interacting with enzymes involved in cellular defense mechanisms.
- Neuroprotective Properties: Studies have demonstrated its efficacy in protecting neuronal cells from amyloid toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity: Preliminary investigations indicate that it may exhibit anticancer properties through modulation of cell signaling pathways related to proliferation and apoptosis.
Study on Serotonin Receptor Antagonism
A series of derivatives of 3,4-dihydro-2H-benzoxazine were synthesized and evaluated for their antagonistic activities at the 5-HT3 receptor. The introduction of substituents at the 2-position significantly enhanced the antagonistic effects. Notably, compounds featuring a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety demonstrated high affinity for the receptor (Ki = 0.019 nM) and prolonged activity in vivo .
Neuroprotective Effects Against Amyloid Toxicity
In vitro studies have shown that this compound effectively blocked amyloid beta (Aβ) toxicity in rat hippocampal slices. This suggests its potential utility in treating Alzheimer's disease by preventing cognitive decline associated with Aβ aggregation .
Comparative Analysis
When compared to similar compounds such as 3,4-dihydro-2H-benzoxazine and 8-chloro derivatives, the presence of fluorine in this compound significantly enhances its stability and biological activity due to improved lipophilicity and binding affinity towards biological targets .
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Contains fluorine; enhanced binding | Antioxidant; neuroprotective; anticancer |
3,4-Dihydro-2H-benzoxazine | Lacks fluorine | Limited activity |
8-Chloro-3,4-dihydro-2H-benzoxazine | Contains chlorine | Altered biological behavior |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Nucleophilic Fluorination : Introduce fluorine via displacement of a leaving group (e.g., nitro or chloro) using KF or CsF under anhydrous conditions. Monitor reaction progress with HPLC or TLC .
- Cyclization Strategies : Oxazine ring formation can be achieved via acid-catalyzed cyclization of substituted ethanolamine derivatives. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to suppress side reactions .
Quality Control : Use NMR (¹H/¹³C) to confirm regioselectivity and HPLC (≥95% purity) to validate product integrity .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
- Structural Confirmation : Employ ¹H/¹³C NMR to verify the fluorine substitution pattern and oxazine ring conformation. Compare chemical shifts with analogous benzoxazine derivatives (e.g., 7-Nitro-3,4-dihydro-2H-1,4-benzooxazine) .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate against certified reference standards (e.g., LGC Quality’s impurities catalog) to detect trace byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (expected m/z for C₈H₇FNO₂: 168.0422) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to distinguish direct pharmacological effects from assay-specific artifacts .
- Replication Studies : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controlled impurity profiles (≤0.5% by HPLC) to eliminate batch variability .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to reconcile discrepancies in IC₅₀ values across studies, accounting for differences in cell lines or assay protocols .
Q. How should factorial design be applied to study substituent effects on the compound’s reactivity?
Methodological Answer:
-
Variable Selection : Test factors like fluorine position (C-6 vs. C-8), electron-withdrawing groups (e.g., nitro), and ring saturation (dihydro vs. tetrahydro) .
-
Design Matrix : Use a 2³ factorial design to evaluate main effects and interactions. For example:
Factor A (Fluorine Position) Factor B (Substituent) Factor C (Solvent) 6-Fluoro -NO₂ DMF 8-Fluoro -OCH₃ THF -
Response Metrics : Measure reaction yield, purity, and regioselectivity. Apply ANOVA to identify significant variables .
Q. How can this compound be integrated into a theoretical framework for drug design?
Methodological Answer:
- Pharmacophore Modeling : Map the fluorine atom and oxazine oxygen as hydrogen-bond acceptors. Compare with known benzodiazepine analogs (e.g., Impurity D(EP): 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione) to predict binding interactions .
- DFT Calculations : Compute electrostatic potential surfaces to assess nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-31G* level to guide derivatization .
- Structure-Activity Relationships (SAR) : Corporate steric/electronic parameters (Hammett σ, Taft ES) to rationalize substituent effects on bioavailability .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization. Monitor enantiomeric excess (ee) via chiral HPLC .
- Process Optimization : Use continuous-flow reactors to enhance heat/mass transfer and reduce racemization. Validate scalability with PAT (Process Analytical Technology) tools like inline FTIR .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40°C. Quantify degradation products via LC-MS and identify hydrolysis pathways .
- Arrhenius Modeling : Determine activation energy (Eₐ) for thermal degradation by incubating samples at 25–60°C. Extrapolate shelf-life using accelerated stability data .
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSAJTKBOABBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585698 | |
Record name | 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898832-40-1 | |
Record name | 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.